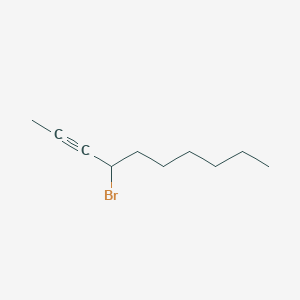
2-Decyne, 4-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyne, 4-bromo-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of a bromine atom at the fourth position of the decyne chain adds unique chemical properties to this compound. Alkynes, including 2-Decyne, 4-bromo-, are known for their reactivity and are used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Double Elimination: One common method for synthesizing alkynes, including 2-Decyne, 4-bromo-, is through double elimination reactions from dihaloalkanes.
Dehydrohalogenation: Another method involves the dehydrohalogenation of vicinal dihalides using alkoxide bases at high temperatures.
Industrial Production Methods: Industrial production of 2-Decyne, 4-bromo- typically involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Decyne, 4-bromo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: Alkynes, including 2-Decyne, 4-bromo-, can be oxidized to form diketones or carboxylic acids, and reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Addition Reactions: Bromine, hydrogen chloride, hydrogen bromide.
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 2-Decyne, 4-bromo- is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine:
Industry: In the industrial sector, 2-Decyne, 4-bromo- is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of 2-Decyne, 4-bromo- involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be displaced by nucleophiles, while the triple bond can undergo addition reactions with electrophiles. These reactions lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Decyne: Similar to 2-Decyne, 4-bromo-, but without the bromine atom.
4-Bromo-1-butyne: A shorter alkyne with a bromine atom, used in similar synthetic applications but with different reactivity due to the shorter carbon chain.
Uniqueness: The presence of the bromine atom at the fourth position in 2-Decyne, 4-bromo- enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, which is not possible with other similar compounds .
Propiedades
Número CAS |
827302-77-2 |
|---|---|
Fórmula molecular |
C10H17Br |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
4-bromodec-2-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-9-10(11)8-4-2/h10H,3,5-7,9H2,1-2H3 |
Clave InChI |
HOESPTNUCRFIPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C#CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
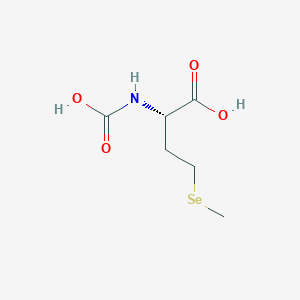
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

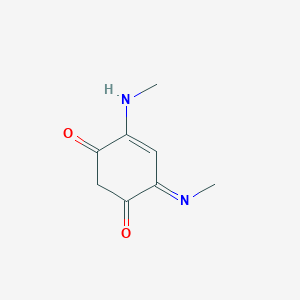
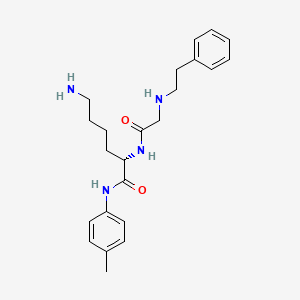
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
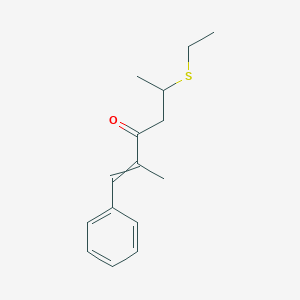
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

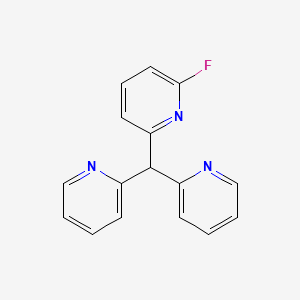
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
